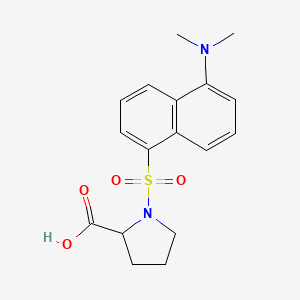
4-(N-((1-(ピリミジン-2-イル)ピペリジン-4-イル)メチル)スルファモイル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
科学的研究の応用
Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
Target of Action
The compound, methyl 4-[(1-pyrimidin-2-ylpiperidin-4-yl)methylsulfamoyl]benzoate, primarily targets tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets through a series of hydrogen bonds, hydrophobic C–H…π and π…π interactions . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene . The molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .
Biochemical Pathways
The compound affects the tyrosine kinase signaling pathway . By inhibiting the activity of tyrosine kinases, it disrupts the signal transduction cascades, thereby affecting various cellular processes such as cell growth and apoptosis .
Result of Action
The inhibition of tyrosine kinases by this compound can lead to the disruption of various cellular processes, potentially leading to the cessation of cell growth and induction of apoptosis . This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as leukemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Group: The pyrimidine group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
類似化合物との比較
Similar Compounds
Methyl 4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
Uniqueness
Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is unique due to the presence of both the pyrimidine and sulfamoyl groups, which may confer specific binding properties and biological activities not seen in similar compounds.
特性
IUPAC Name |
methyl 4-[(1-pyrimidin-2-ylpiperidin-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-17(23)15-3-5-16(6-4-15)27(24,25)21-13-14-7-11-22(12-8-14)18-19-9-2-10-20-18/h2-6,9-10,14,21H,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJWKRKSKIHAGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
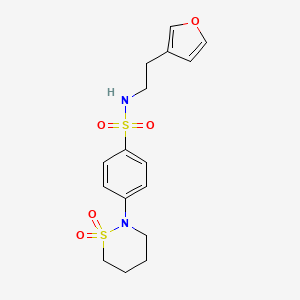
methanone](/img/structure/B2385962.png)
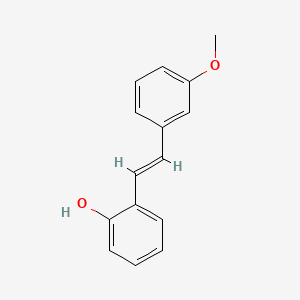

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2385968.png)
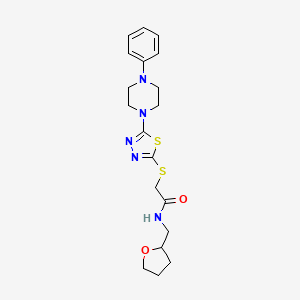
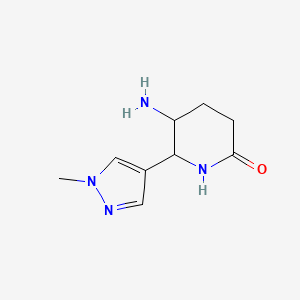
![2-(2-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2385973.png)
![(2E)-3-(3-phenoxyphenyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile](/img/structure/B2385974.png)

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)
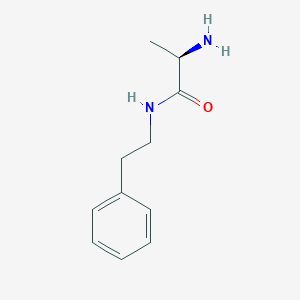
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)
